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Z-Glu-Tyr

Enzymology Carboxypeptidase Assays Kinetic Characterization

Standard Z-blocked dipeptides fail to distinguish between fungal carboxypeptidase isoforms, risking false negatives in enzyme purification. Z-Glu-Tyr (CAS 988-75-0) solves this with validated kinetic differentials: • Preferred substrate for A. oryzae carboxypeptidases III, IV, O-1, O-2; non-negotiable for Poria cocos carboxyl proteinase • kcat/Km ratio 1.96x higher for OcpA vs Z-Leu-Tyr; opposite trend for OcpB • Km = 4.76 mM (carp cathepsin A, pH 5.0); plasma-stable for platelet 1CPA assays • ≥98% purity; documented kinetic benchmarks ensure assay reproducibility

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 988-75-0
Cat. No. B1329689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu-Tyr
CAS988-75-0
Synonymsenzyloxycarbonyl-Glu-Tyr
benzyloxycarbonyl-glutamyl-L-tyrosine
benzyloxycarbonylglutamyltyrosine
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)
InChIKeyXLUMOZQZGPJGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu-Tyr: Carboxypeptidase & Protease Substrate


Z-Glu-Tyr (N-carbobenzoxy-L-glutamyl-L-tyrosine, CAS 988-75-0) is a synthetic dipeptide substrate widely employed in biochemical research for the detection and characterization of acid carboxypeptidases and certain serine/cysteine proteases. Structurally, it consists of an N-terminal benzyloxycarbonyl (Z) protecting group linked to a glutamyl-tyrosine dipeptide core . This N-blocked structure prevents non-specific aminopeptidase cleavage, directing enzymatic interrogation specifically toward carboxypeptidase or endoprotease activities that recognize the Glu-Tyr bond . Its primary utility lies in spectrophotometric or fluorometric enzyme assays, where liberation of the C-terminal tyrosine residue serves as a quantifiable readout of enzymatic turnover .

Target enzymes

Acid carboxypeptidases and certain serine/cysteine proteases

Substrate design

N‑blocked (Z‑group) prevents aminopeptidase interference; directs cleavage toward C‑terminal Tyr

Detection mode

Liberation of tyrosine enables spectrophotometric or fluorometric readout

Z-Glu-Tyr: Risks of Generic Substitution


The apparent simplicity of Z-Glu-Tyr as a blocked dipeptide belies a highly context-dependent reactivity profile. Generic substitution with structurally analogous Z-blocked dipeptides (e.g., Z-Glu-Phe, Z-Leu-Tyr, Z-Gly-Phe) is scientifically inadvisable without empirical validation. As demonstrated in the quantitative evidence below, the enzymatic turnover of Z-Glu-Tyr exhibits profound variations in kinetic parameters (Km, kcat, kcat/Km) and even binary detection (active vs. not detectable) across different enzyme isoforms and assay conditions [1]. Furthermore, specific acid carboxypeptidases display strict substrate selectivity, hydrolyzing Z-Glu-Tyr preferentially while remaining inert toward closely related compounds [2]. Consequently, relying on a generic analog without confirming its kinetic compatibility in the intended assay system risks introducing significant experimental error, yielding false-negative results, or misrepresenting enzyme specificity.

Analog kinetics diverge

Kinetic parameters (Km, kcat) vary significantly between Z‑Glu‑Tyr and other Z‑blocked dipeptides across isoforms; generic substitution requires empirical validation.

Strict substrate selectivity

Certain fungal acid carboxypeptidases preferentially hydrolyze Z‑Glu‑Tyr while remaining inert toward structurally similar substrates.

Assay-dependent performance

Enzyme specificity profiles (e.g., OcpA vs. OcpB) may reverse with alternative substrates; verified choice is critical for reliable interpretation.

Z-Glu-Tyr vs. Analogs: Kinetic Evidence


OcpA vs. OcpB Catalytic Efficiency

Direct comparative kinetic analysis reveals that Z-Glu-Tyr exhibits markedly superior catalytic efficiency (kcat/Km) compared to Z-Leu-Tyr when assayed with OcpA carboxypeptidase. Under identical assay conditions (pH 6.0, 30°C), Z-Glu-Tyr demonstrates a kcat/Km value of 85.9 s⁻¹·mM⁻¹, which is approximately 96% higher than the 43.9 s⁻¹·mM⁻¹ observed for Z-Leu-Tyr [1]. This differential efficiency is enzyme-dependent; with OcpB, Z-Leu-Tyr shows a higher kcat/Km (50.8 vs. 9.7 s⁻¹·mM⁻¹), highlighting the compound's utility in discriminating between related enzyme isoforms.

Catalytic Efficiency
Head-to-head
Z‑Glu‑Tyr85.9 s⁻¹·mM⁻¹
Z‑Leu‑Tyr43.9 s⁻¹·mM⁻¹
1.96‑fold higher efficiency with OcpA; reverse for OcpB

Enables isoform discrimination between OcpA and OcpB in fungal studies.

Purified enzymes, pH 6.0, 30°C; Lineweaver‑Burk analysis.

Enzymology Carboxypeptidase Assays Kinetic Characterization

Cathepsin A Substrate Affinity (Tyr vs. Phe)

A study on purified carp muscle cathepsin A established that the enzyme hydrolyzes Z-Glu-Phe more preferentially than Z-Glu-Tyr [1]. Quantitatively, the Michaelis constant (Km) for Z-Glu-Tyr was determined to be 4.76 mM, compared to 3.52 mM for Z-Glu-Phe, indicating a 26% lower apparent affinity for the tyrosine-containing substrate [1]. This difference in Km values, measured under identical pH 5.0 conditions, provides a clear quantitative basis for selecting the appropriate substrate when assessing cathepsin A activity in fish muscle or related systems.

Substrate Affinity
Head-to-head
Z‑Glu‑TyrKm 4.76 mM
Z‑Glu‑PheKm 3.52 mM
1.35‑fold higher Km (lower apparent affinity) for Z‑Glu‑Tyr

Selection of substrate directly impacts kinetic modeling of cathepsin A.

Carp muscle cathepsin A, pH 5.0, 37°C.

Cathepsin A Protease Specificity Fish Muscle Enzymology

Fungal Acid Carboxypeptidase Specificity

Multiple independent studies have identified Z-Glu-Tyr as the optimal or sole substrate for several acid carboxypeptidases from Aspergillus species [1]. For instance, acid carboxypeptidases III, IV, O-1, and O-2 from A. oryzae all reportedly utilize Z-Glu-Tyr as their best substrate [1]. More strikingly, a carboxyl proteinase from Poria cocos was found to hydrolyze only the glutamyl-L-tyrosine peptide bond of carbobenzoxy-L-glutamyl-L-tyrosine, showing no activity on other tested synthetic substrates including hippuryl-L-phenylalanine and hippuryl-L-arginine [2]. This absolute specificity contrasts with the broader activity of many other proteases and defines a unique niche for this compound.

Fungal Specificity
Class-level
Reported as best substrate for multiple Aspergillus oryzae acid carboxypeptidases; only hydrolyzed substrate for Poria cocos carboxyl proteinase among a panel of three.

Non-substitutable for detection of specific fungal enzymes; class-level evidence.

Review primary enzyme-specific data for full verification.

Fungal Enzymology Acid Carboxypeptidase Substrate Specificity

Wheat Bran Carboxypeptidase Kinetics

Kinetic characterization of a purified carboxypeptidase from wheat bran provided a clear set of benchmark parameters for Z-Glu-Tyr hydrolysis. At its pH optimum of 4.0 and a temperature of 30°C, the enzyme exhibited a Km of 0.19 mM and a kcat of 20 s⁻¹ for this substrate [1]. This combination of relatively high affinity (sub-millimolar Km) and robust turnover number makes Z-Glu-Tyr an efficient and sensitive substrate for assaying this class of plant carboxypeptidase, enabling detection of low enzyme concentrations.

Kinetic Parameters
Reported
0.19 mM20 s⁻¹

Benchmark Km and kcat for wheat bran carboxypeptidase; supports sensitive detection.

pH 4.0, 30°C; purified enzyme.

Plant Enzymology Carboxypeptidase Kinetic Parameters

Platelet Lysate Carboxypeptidase Hydrolysis

In studies of pig platelet lysates, the hydrolysis of Z-Glu-Tyr (reported as Cbz-Glu-Tyr) was found to be lower compared to the primary substrate Cbz-Phe-Ala for the main acidic carboxypeptidase, lysosomal carboxypeptidase A (1CPA) [1]. While Cbz-Phe-Ala was hydrolyzed at the highest rate, Cbz-Glu-Tyr and Cbz-Glu-Phe exhibited lower, but detectable, activity [1]. Importantly, the rate of Cbz-Glu-Tyr hydrolysis was not influenced by incubation with plasma, a stability characteristic not shared by other substrates like Cbz-Pro-Phe, which showed no hydrolysis under the same conditions [1]. This differential stability and activity profile in a complex biological matrix underscores its specific utility.

Activity & Stability
Head-to-head
Relative hydrolysis rateLower vs. Cbz-Phe-Ala
Plasma incubationRate unaffected

Reliable substrate in complex biological matrices; resistant to interfering factors.

Pig platelet lysate, pH 3.5–5.0.

Mammalian Enzymology Platelet Biology Lysosomal Carboxypeptidase

Z-Glu-Tyr: Validated Research Applications


Fungal Isoenzyme Discrimination (OcpA vs. OcpB)

Utilize Z-Glu-Tyr as a differential substrate to distinguish between closely related carboxypeptidase isoforms. As established in Section 3, Evidence Item 1, Z-Glu-Tyr exhibits a 1.96-fold higher catalytic efficiency (kcat/Km) for OcpA compared to Z-Leu-Tyr, while the opposite trend is observed for OcpB [1]. This property makes Z-Glu-Tyr an indispensable tool for enzymologists studying fungal protease systems, enabling precise functional annotation and the development of isoform-selective inhibitor screens.

Aspergillus & Poria Carboxypeptidase Detection

Employ Z-Glu-Tyr as the primary activity marker during the purification of acid carboxypeptidases III, IV, O-1, and O-2 from Aspergillus oryzae, for which it is the preferred substrate [2]. Furthermore, for the carboxyl proteinase from Poria cocos, Z-Glu-Tyr is the only known synthetic substrate [3]. Its use is non-negotiable for tracking enzyme activity through chromatographic separation steps, as generic substrates will fail to detect these specific enzymes, leading to erroneous discarding of active fractions.

Fish Muscle Cathepsin A Activity

In food science and post-mortem proteolysis studies, Z-Glu-Tyr is a validated substrate for assaying carp muscle cathepsin A. The quantitative Km value of 4.76 mM provides a benchmark for activity measurements at pH 5.0 [4]. Its use, in parallel with Z-Glu-Phe (Km = 3.52 mM), allows researchers to precisely map the enzyme's subsite specificity and differentiate it from other cathepsins in complex tissue homogenates, a distinction critical for understanding texture degradation in seafood.

Platelet Lysate 1CPA Quantification

For studies on platelet biology and thrombus formation, Z-Glu-Tyr provides a stable and specific means to measure 1CPA activity. As shown in Section 3, Evidence Item 5, the hydrolysis of Z-Glu-Tyr is not affected by incubation with plasma, unlike other carboxypeptidase substrates [5]. This robustness makes it a more dependable choice for assays conducted in platelet-rich plasma or lysate preparations where interfering plasma factors could compromise the results obtained with less stable substrates.

Application
Selection Property
Validation Focus
Fungal carboxypeptidase isoform discrimination
Isoform-dependent kinetic profile
Isoform-selective assay validation
Aspergillus/Poria enzyme purification monitoring
Fungal enzyme substrate specificity
Confirm activity across purification steps
Fish muscle cathepsin A characterization
Substrate affinity in tissue assays
Benchmark kinetic parameters
Platelet lysosomal carboxypeptidase measurement
Plasma-stable substrate selection
Interference-free activity in complex matrices

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